molecular formula C16H16N2O6 B10869873 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

Katalognummer: B10869873
Molekulargewicht: 332.31 g/mol
InChI-Schlüssel: XCOUFSSRHCFJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene is an organic compound characterized by its unique structure, which includes a butoxy group attached to a phenoxy ring, further substituted with two nitro groups at the 2 and 4 positions

Vorbereitungsmethoden

The synthesis of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-butoxyphenol and 2,4-dinitrochlorobenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-butoxyphenol is reacted with 2,4-dinitrochlorobenzene under reflux conditions, leading to the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene involves its interaction with biological molecules:

    Molecular Targets: The nitro groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.

    Pathways: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene can be compared with similar compounds such as:

    1-(4-Butoxyphenoxy)-2-nitrobenzene: Lacks one nitro group, resulting in different reactivity and applications.

    1-(4-Butoxyphenoxy)-4-nitrobenzene: The position of the nitro group affects its chemical properties and uses.

    1-(4-Butoxyphenoxy)-2,4-diaminobenzene: The nitro groups are reduced to amines, leading to different biological activities.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H16N2O6

Molekulargewicht

332.31 g/mol

IUPAC-Name

1-(4-butoxyphenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C16H16N2O6/c1-2-3-10-23-13-5-7-14(8-6-13)24-16-9-4-12(17(19)20)11-15(16)18(21)22/h4-9,11H,2-3,10H2,1H3

InChI-Schlüssel

XCOUFSSRHCFJDJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.